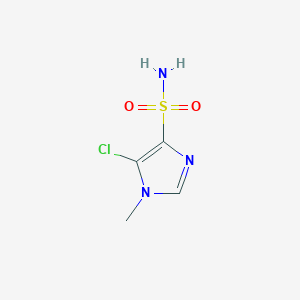

5-chloro-1-methyl-1H-imidazole-4-sulfonamide

説明

特性

IUPAC Name |

5-chloro-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNACQWOIFIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-1-methyl-1H-imidazole-4-sulfonamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a functionalized heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in numerous biologically active molecules, and the introduction of chloro and sulfonamide moieties offers valuable vectors for molecular exploration. This document details a robust three-stage synthetic pathway, beginning with the foundational synthesis of 1-methylimidazole, proceeding through a critical chlorination and chlorosulfonation step to form the key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, and culminating in the final sulfonamidation.

The protocols described herein are designed for clarity and reproducibility, incorporating field-proven insights into the rationale behind experimental choices, in-process controls, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related imidazole derivatives.

Introduction

The imidazole ring is a privileged structure in pharmaceutical sciences, present in a wide array of natural products and synthetic drugs, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The targeted functionalization of the imidazole core allows for the fine-tuning of physicochemical properties and biological activity. The title compound, this compound, incorporates a reactive sulfonamide group, a classic functional group in medicinal chemistry known for its role in diuretic, antibacterial, and anticancer agents.

This guide presents a logical and efficient synthesis pathway, emphasizing mechanistic understanding and practical execution.

Part 1: Synthesis of the Core Precursor: 1-Methylimidazole

The journey to the target molecule begins with the synthesis of the N-methylated imidazole core. While commercially available, an understanding of its synthesis from basic starting materials is fundamental. The most common and industrially scalable method is the acid-catalyzed methylation of imidazole using methanol.[1][2][3]

Synthetic Strategy: Acid-Catalyzed Methylation

This reaction proceeds via a nucleophilic substitution mechanism. An acid catalyst protonates the hydroxyl group of methanol, converting it into a good leaving group (water). The imidazole acts as a nucleophile, attacking the methyl group to form the 1-methylimidazolium cation, which is then deprotonated to yield the product.[3]

Detailed Experimental Protocol: Laboratory Scale Synthesis of 1-Methylimidazole

-

Materials : Imidazole, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium hydroxide, Diethyl ether.

-

Procedure :

-

To a stirred solution of imidazole (1 mol, 68.08 g) in anhydrous methanol (5 mol, 160.2 g, 202 mL), slowly add concentrated sulfuric acid (0.1 mol, 9.8 g, 5.4 mL) under cooling in an ice bath.

-

Transfer the mixture to a high-pressure reactor. Seal the reactor and heat to 180-200°C for 6-8 hours.

-

After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Neutralize the mixture by the slow addition of a 50% (w/w) sodium hydroxide solution until the pH is >10. Monitor the temperature and use an ice bath to keep it below 30°C.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford 1-methylimidazole as a colorless liquid.[1][2]

-

Characterization and Data

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 198 °C[2] |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H), 7.0 (s, 1H), 6.9 (s, 1H), 3.7 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ ~137.0, 128.5, 121.0, 33.0 |

Part 2: Synthesis of the Key Intermediate: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

This stage is the most critical part of the synthesis, involving a one-pot reaction to introduce both the chlorine atom at the C-5 position and the sulfonyl chloride group at the C-4 position. This is achieved through electrophilic aromatic substitution using chlorosulfonic acid.

Mechanistic Considerations

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The N-methyl group is an activating group. Chlorosulfonic acid (ClSO₃H) serves as the source for both the chlorinating agent and the sulfonylating agent. The reaction is regioselective, with substitution occurring preferentially at the C-4 and C-5 positions. Precise control of reaction conditions is paramount to achieve the desired disubstituted product.

Overall Synthesis Pathway

Caption: Step-by-step workflow for the final sulfonamidation reaction.

Principles of Sulfonamide Bond Formation

The sulfonyl chloride group is highly electrophilic. Ammonia, provided here as ammonium hydroxide, is a potent nucleophile that attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. [4]

Detailed Experimental Protocol

-

Materials : 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, Ammonium hydroxide (28-30% solution), Acetone.

-

Procedure :

-

Dissolve the crude 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1 molar equivalent) in acetone (10 mL per gram of sulfonyl chloride) in a round-bottom flask.

-

Cool the stirred solution to 0-5°C in an ice bath.

-

Add concentrated ammonium hydroxide (2.5 molar equivalents) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Reduce the volume of the solvent on a rotary evaporator.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

-

Purification and Final Product Characterization

The final product can be purified by recrystallization from an ethanol/water mixture.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Empirical Formula | C₄H₅ClN₄O₂S |

| Molecular Weight | 196.62 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~7.8 (s, 1H, imidazole-H), 7.2 (s, 2H, -SO₂NH₂), 3.6 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | Expected signals for the imidazole ring carbons and the methyl carbon. |

| Mass Spec (ESI+) | m/z = 197.0 [M+H]⁺ |

Safety Considerations

-

Chlorosulfonic Acid : Highly corrosive and water-reactive. Releases toxic HCl gas upon contact with moisture. Always handle in a fume hood with appropriate PPE. Neutralize spills carefully with a base like sodium bicarbonate.

-

Sulfonyl Chlorides : Can be lachrymatory and are corrosive. Handle with care.

-

Exothermic Reactions : All steps involving strong acids or quenching procedures are highly exothermic and require careful temperature control and slow addition of reagents.

Conclusion

This guide outlines a reliable and comprehensible synthetic pathway for this compound. By starting with the synthesis of 1-methylimidazole, followed by a regioselective chlorination/chlorosulfonation, and concluding with a straightforward sulfonamidation, the target compound can be obtained in good yield. The provided protocols, coupled with the rationale for key experimental choices and safety information, offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for further investigation in pharmaceutical and materials science.

References

-

Wikipedia. 1-Methylimidazole. [Link]

-

Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ResearchGate. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. [Link]

-

ResearchGate. The stucture of the product of chlorosulfonation of 1-methylimidazole,.... [Link]

Sources

Unraveling the Enigma: The Mechanism of Action of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide Remains Undefined

Despite extensive investigation into the vast chemical space of imidazole and sulfonamide derivatives, a specific and detailed mechanism of action for the compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide has not been elucidated in publicly available scientific literature. While the individual moieties suggest potential biological activities, the precise molecular targets and signaling pathways modulated by this specific chemical entity are yet to be determined.

The sulfonamide group is a well-established pharmacophore, most famously known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] This disruption of folate metabolism ultimately inhibits bacterial DNA synthesis and cell growth.[1][2] Beyond their antimicrobial effects, sulfonamides have been explored for a diverse range of pharmacological activities, including as carbonic anhydrase inhibitors for the treatment of glaucoma and as anticancer agents.[1][4][5]

The imidazole ring is another privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[6] Imidazole-containing molecules have demonstrated a wide array of therapeutic effects, acting as antifungal agents by inhibiting lanosterol 14α-demethylase, as anticancer agents by targeting kinases such as MEK and RAF, and as antimalarial drugs through the inhibition of kinases like PI4K.[4][7][8][9]

The combination of these two functional groups in this compound creates a novel chemical entity whose biological profile cannot be simply extrapolated from its constituent parts. The specific arrangement of the chloro, methyl, and sulfonamide substituents on the imidazole ring will dictate its three-dimensional structure, electronic properties, and ultimately, its affinity for specific biological targets.

While researchers have synthesized and evaluated numerous imidazole-sulfonamide hybrids for various therapeutic purposes, a dedicated study detailing the mechanism of action of this compound is not currently available.[4][10] The synthesis of related compounds has been reported in the literature, often as part of larger libraries of compounds for screening against various diseases.[7][11][12] However, these studies do not provide the in-depth mechanistic investigation required to produce a comprehensive technical guide.

Future research efforts would be necessary to uncover the specific biological activities of this compound. Such studies would likely involve a combination of computational modeling to predict potential targets, followed by in vitro and in vivo experimental validation.

Hypothetical Investigative Workflow

To elucidate the mechanism of action, a research program could be structured as follows:

-

Target Identification:

-

In Silico Screening: Docking studies against a panel of known sulfonamide and imidazole targets (e.g., dihydropteroate synthase, carbonic anhydrases, various kinases, lanosterol 14α-demethylase).

-

Phenotypic Screening: Assessing the compound's effect on a diverse range of cell lines (bacterial, fungal, cancer) to identify potential areas of biological activity.

-

-

In Vitro Validation:

-

Enzymatic Assays: Direct testing of the compound's inhibitory activity against purified enzymes identified in the in silico screening.

-

Cell-Based Assays: Confirmation of the compound's effect on specific signaling pathways within relevant cell lines.

-

-

Mechanism of Action Elucidation:

-

Structural Biology: X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compound to its target protein.

-

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics.

-

"Omics" Approaches: Transcriptomic, proteomic, or metabolomic analyses to identify global changes in cellular pathways upon treatment with the compound.

-

Below is a conceptual workflow for such an investigation:

Caption: Hypothetical workflow for elucidating the mechanism of action.

Without such dedicated studies, any claims regarding the mechanism of action of this compound would be purely speculative. Therefore, a definitive and in-depth technical guide on its core mechanism cannot be provided at this time.

References

A comprehensive list of references related to the general activities of sulfonamides and imidazoles is available upon request. However, no direct references for the mechanism of action of this compound can be provided due to the absence of such information in the current scientific literature.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Research Framework for Investigating the Potential Biological Activities of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The molecule 5-chloro-1-methyl-1H-imidazole-4-sulfonamide represents a compelling research candidate, integrating two moieties with rich pharmacological histories: the imidazole ring and the sulfonamide group. Imidazole and its derivatives are integral to numerous biological processes and form the core of drugs with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the sulfonamide group is renowned, beginning with its foundational role in the first synthetic antibacterial agents (sulfa drugs) and extending to modern applications in anticancer therapies, diuretics, and anticonvulsants.[3][4]

The convergence of these two scaffolds suggests a high probability of synergistic or novel biological activities. The imidazole ring can act as a proton donor/acceptor or a coordination system ligand, while the sulfonamide moiety is an effective bioisostere of the carboxylic group, capable of forming critical hydrogen bond networks with biological targets.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound. It eschews a rigid template to deliver a logical, causality-driven exploration of its most promising potential activities: anticancer, antimicrobial, and specific enzyme inhibition.

Part 1: Anticancer Potential

Scientific Rationale: A Candidate Kinase Inhibitor

The hybridization of imidazole and sulfonamide functionalities has yielded numerous potent anticancer agents, particularly within the domain of protein kinase inhibitors.[5][6] Protein kinases are critical regulators of cell signaling pathways that govern cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Many successful kinase inhibitors leverage heterocyclic scaffolds to engage with the ATP-binding pocket of the target enzyme.

Derivatives of imidazole and sulfonamide have demonstrated inhibitory activity against several key oncogenic kinases:

-

Epidermal Growth Factor Receptor (EGFR): Imidazolone-sulfonamide hybrids have been developed as potent EGFR-TK inhibitors, inducing apoptosis in cancer cells.[5][7]

-

BRAF Kinase: The BRAFV600E mutation is a driver in various cancers, and imidazole derivatives have been designed as potent inhibitors of this kinase.[8]

-

Activin Receptor-Like Kinase 5 (ALK5): Sulfonamide derivatives containing an imidazole moiety have shown high inhibitory activity against ALK5, a key component of the TGF-β signaling pathway involved in cell motility.[6]

Given this precedent, it is logical to hypothesize that this compound may function as an inhibitor of one or more protein kinases, thereby exerting cytotoxic effects on cancer cells. The initial investigative workflow should therefore focus on confirming cytotoxicity and then elucidating the underlying mechanism of cell death and target engagement.

Proposed Experimental Workflow: From Cytotoxicity to Target ID

A tiered approach is recommended to efficiently evaluate the anticancer potential, starting with broad screening and progressing to specific mechanistic studies.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from initial screens should be tabulated for clear comparison across multiple cancer cell lines, providing a basis for selecting the most sensitive lines for further study.

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Doxorubicin (Control) |

|---|

| This compound | 8.5 | 5.2 | 12.1 | 6.8 | 1.9[7] |

Detailed Experimental Protocols

This protocol outlines a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium dye (MTT) to formazan.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a maximum concentration (e.g., 100 µM) to a minimum. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[5]

Part 2: Antimicrobial Activity

Scientific Rationale: A Dual-Mechanism Approach

The inclusion of both sulfonamide and imidazole moieties strongly suggests potential antimicrobial activity. These two classes of compounds inhibit microbial growth through distinct and well-characterized mechanisms:

-

Sulfonamides as Antimetabolites: As structural analogues of p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][10][11] Since mammals obtain folate from their diet, this pathway provides an excellent target for selective toxicity against bacteria.[10]

-

Imidazoles as Antifungals: Azole antifungals, including imidazoles like ketoconazole, primarily function by inhibiting lanosterol 14-α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[12] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and cell death.[2]

A compound combining these features could possess broad-spectrum antibacterial and/or antifungal properties. Indeed, studies on the closely related 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide derivatives have shown moderate activity against Candida albicans, validating the potential of this scaffold as an antifungal.[13][14]

Proposed Experimental Workflow: Screening and Mechanism Validation

The workflow for antimicrobial testing should first establish the spectrum and potency of activity, followed by experiments to confirm the expected mechanisms of action.

Data Presentation: Summarizing Antimicrobial Potency

Minimum Inhibitory Concentration (MIC) values provide a clear quantitative measure of a compound's potency against various microbial strains.

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans | Ciprofloxacin (Control) | Fluconazole (Control) |

|---|

| This compound | 64 | 128 | >256 | 32 | 1 | 8 |

Detailed Experimental Protocols

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1][15]

Part 3: Specific Enzyme Inhibition Profiles

Scientific Rationale: Probing Selectivity and Off-Target Effects

Beyond the primary targets implicated in anticancer and antimicrobial activity, the constituent moieties of this compound suggest interactions with other important enzyme classes. Investigating these provides a more complete biological profile, highlighting potential therapeutic avenues or predicting off-target effects and drug-drug interactions.

-

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases.[16] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and epilepsy. Some CA isoforms are also overexpressed in tumors, making them a potential anticancer target.

-

Cytochrome P450 (CYP) Enzymes: The imidazole ring is a well-known inhibitor of CYP enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism.[12][17] Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2C9) is a primary cause of drug-drug interactions. Assessing the inhibitory profile of the compound against major CYP enzymes is crucial for drug development.

Proposed Experimental Workflow: Profiling Enzyme Inhibition

Data Presentation: Quantifying Inhibition and Selectivity

Inhibition constants (Ki) provide a precise measure of inhibitor potency and are essential for comparing activity across different enzyme isoforms.

Table 3: Example Carbonic Anhydrase Inhibition Data (Ki in nM)

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) | Acetazolamide (Control) |

|---|

| This compound | 250 | 180 | 25 | 45 | 12 |

Detailed Experimental Protocols

This is a colorimetric, stopped-flow assay that measures the inhibition of the CO2 hydrase activity of CA. A simpler, widely used alternative measures the inhibition of the esterase activity of CA.

-

Assay Principle: The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

-

Reagents: Prepare solutions of the CA enzyme (e.g., hCA II), the substrate NPA in acetonitrile, and the test compound in a suitable buffer (e.g., Tris-HCl).

-

Procedure: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor complex formation.[16]

-

Reaction Initiation: Initiate the reaction by adding the NPA substrate.

-

Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion

This compound stands out as a molecule with significant, unexplored therapeutic potential. Its composite structure, drawing from the well-established pharmacophores of imidazole and sulfonamide, provides a strong scientific rationale for investigating its utility as an anticancer, antimicrobial, and specific enzyme-inhibiting agent. The experimental frameworks detailed in this guide offer a logical, multi-tiered approach for a comprehensive evaluation. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently uncover the biological activities of this compound, paving the way for its potential development as a novel therapeutic lead.

References

-

Binjawhar, D. N., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link][5][7][18]

-

Kumar, A., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society. Available at: [Link][15]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. Available at: [Link][1]

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Archiv der Pharmazie. Available at: [Link][8]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity. Available at: [Link][6]

-

Ashiru, M. A., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link]

-

Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL)-1-ETHYL-2-METHYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Available at: [Link][13]

-

Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL)-1-ETHYL-2-METHYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Available at: [Link][14]

-

Ovonramwen, O. B., et al. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Tanzania Journal of Science. Available at: [Link]

-

Angeli, A., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences. Available at: [Link][16]

-

Hyland, R., et al. (1998). Inhibition of cytochromes P450 by antifungal imidazole derivatives. British Journal of Clinical Pharmacology. Available at: [Link][12]

-

An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2021). ResearchGate. Available at: [Link][19]

-

Binjawhar, D. N., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. Available at: [Link]

-

Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link][2]

-

Jasim, L. S. (2023). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Education for Pure Science. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link][3]

-

Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

-

Palmer, J. L., et al. (1982). Mechanism of inhibition of microsomal drug metabolism by imidazole. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][17]

-

Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link][4]

-

Sani, F., et al. (2023). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. Available at: [Link]

-

El-Naggar, M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. Available at: [Link][9]

-

Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

-

Sulfonamides. (2023). MSD Manual Professional Edition. Available at: [Link][10]

-

Shealy, Y. F., et al. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. Available at: [Link][11]

-

Henry, R. J. (1943). THE MODE OF ACTION OF SULFONAMIDES. Bacteriological Reviews. Available at: [Link]

Sources

- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03157A [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 12. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL)-1-ETHYL-2-METHYL-1H-IMIDAZOLE-4-SULPHONAMIDE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. mdpi.com [mdpi.com]

- 17. Mechanism of inhibition of microsomal drug metabolism by imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonamide Derivatives and Analogs

Introduction: The Versatile Imidazole-Sulfonamide Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic molecules.[1] Its electron-rich nature allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities.[1] When coupled with a sulfonamide moiety—a group renowned for its own extensive pharmacological history—the resulting imidazole-sulfonamide scaffold presents a fertile ground for the development of novel therapeutic agents.[2][3] This guide focuses on a specific, yet highly promising, core structure: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide . We will delve into its synthesis, the biological activities of its derivatives, and the underlying structure-activity relationships that govern its potential as a drug candidate. This document is intended for researchers and professionals in drug discovery and development, providing both foundational knowledge and actionable protocols.

Core Synthesis and Derivatization Strategies

The synthetic pathway to this compound and its derivatives is a multi-step process that hinges on the formation of a key intermediate, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. This reactive precursor is the gateway to a diverse library of sulfonamide analogs.

Synthesis of the Key Precursor: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

The journey begins with the commercially available 5-chloro-1-methylimidazole. A crucial step is the introduction of the sulfonyl chloride group at the 4-position of the imidazole ring. While specific literature for this exact transformation on this substrate is sparse, the general approach involves chlorosulfonation.

Conceptual Workflow for Precursor Synthesis:

Caption: Conceptual workflow for the synthesis of the key sulfonyl chloride precursor.

Formation of the Sulfonamide and its N-Substituted Derivatives

With the sulfonyl chloride in hand, the final step to generate the sulfonamide is a nucleophilic substitution reaction. The nature of the nucleophile dictates the final product.

-

Unsubstituted Sulfonamide: Reaction with ammonia or an ammonia equivalent.

-

N-Substituted Derivatives: Reaction with primary or secondary amines.

A study on the synthesis of a closely related analog, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, provides a validated protocol for this transformation.[4] This reaction utilizes a base, such as sodium carbonate, to catalyze the reaction and neutralize the HCl byproduct.[4]

Detailed Experimental Protocol: Synthesis of an N-Aryl Derivative

This protocol is adapted from the synthesis of 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide and is applicable for the synthesis of various N-substituted analogs of this compound.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF).

-

Addition of Amine: Add the desired aniline or amine (1.1 equivalents) to the solution.

-

Base Addition: Add an aqueous solution of 10% sodium carbonate (2 equivalents) dropwise to the reaction mixture. The base acts as a catalyst and an acid scavenger.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-substituted sulfonamide derivatives.

Biological Activities and Therapeutic Potential

While data on the unsubstituted this compound is limited, the biological activities of its close analogs and the broader class of imidazole sulfonamides point towards significant therapeutic potential in several areas.

Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in anticancer drug design.[2] Derivatives of imidazole-sulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[2][5]

-

Mechanism of Action: Many sulfonamide-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival.[2] A prominent target is carbonic anhydrase (CA) , particularly the tumor-associated isoforms CA IX and XII.[6][7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth.[7] Other imidazole derivatives have been shown to inhibit kinases like EGFR and BRAFV600E.[4]

Data on Anticancer Activity of Imidazole-Sulfonamide Analogs:

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [2] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [2] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | [2] |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa (Cervical) | 10.9 ± 1.01 | [2] |

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives can counteract extracellular acidosis and suppress tumor progression.

Antimicrobial and Antiparasitic Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant.[8] The imidazole nucleus is also found in many antimicrobial agents.[9]

-

Antifungal/Anticandidal Activity: A study on 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide demonstrated moderate activity against Candida albicans when compared to the standard drug itraconazole.[4] However, this particular derivative showed no significant antibacterial activity against the tested Gram-positive and Gram-negative strains.[4]

-

Antiparasitic Activity: Derivatives of the synthetic precursor, 5-chloro-1-methyl-4-nitroimidazole, have shown potent activity against Entamoeba histolytica and Giardia intestinalis.[10] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 of 1.47 µM, which is more potent than the standard drug metronidazole.[10] This suggests that the 5-chloro-1-methyl-imidazole scaffold is a promising starting point for novel antiparasitic agents.

Data on Antiparasitic Activity of a Precursor Derivative:

| Compound | Target Organism | IC50 (µM) | Reference |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 | [10] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 | [10] |

| Metronidazole (Standard) | Entamoeba histolytica / Giardia intestinalis | ~4.0 | [10] |

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of imidazole sulfonamides is highly dependent on the nature and position of substituents on both the imidazole and sulfonamide moieties.[4]

-

Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a critical determinant of activity and selectivity. Aromatic and heteroaromatic substitutions have been extensively explored and can influence interactions with the target protein.

-

Substitution on the Imidazole Ring: The chloro group at the 5-position is a key feature, likely influencing the electronic properties of the ring system. The methyl group at the 1-position is also important for activity, as seen in the comparison between methyl and ethyl analogs.

-

The "Tail Approach": In the context of carbonic anhydrase inhibitors, the "tail approach" involves appending various chemical functionalities to the sulfonamide scaffold to exploit subpockets in the enzyme's active site, thereby increasing isoform selectivity. This strategy could be effectively applied to the this compound core to develop highly selective inhibitors for specific therapeutic applications.

Logical Framework for SAR Studies:

Caption: A framework for exploring the structure-activity relationship of the core scaffold.

Conclusion

The this compound core represents a versatile and promising scaffold in medicinal chemistry. While further research is needed to fully elucidate the biological profile of the parent compound, the activities of its close analogs strongly suggest potential applications in oncology, infectious diseases, and beyond. The synthetic accessibility of the sulfonyl chloride precursor allows for the creation of diverse chemical libraries, enabling comprehensive structure-activity relationship studies. Future work should focus on synthesizing a range of N-substituted derivatives and screening them against various biological targets, particularly tumor-associated carbonic anhydrases and microbial pathogens, to unlock the full therapeutic potential of this valuable chemical entity.

References

-

SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1-ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE AND 5-CHLORO-N-(3-CHLOROPHENYL). (2021). ResearchGate. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. [Link]

-

The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. (2024). Preprint. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). MDPI. [Link]

-

Imidazoles as potential anticancer agents. (2022). PubMed Central. [Link]

- Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).

-

Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. (2023). ResearchGate. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

- Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).

-

Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (2006). PubMed. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2014). National Institutes of Health. [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PubMed Central. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. [Link]

-

Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (2000). PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

-

Synthesis and Bioactivity Evaluation of Novel Sulfonamide‐1,2,3‐Triazole Hybrids: In Vitro and In Silico Studies. (2025). ResearchGate. [Link]

-

Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. (2024). Indian Journal of Chemistry. [Link]

-

Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. (2025). PubMed. [Link]

-

Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 9. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Critical Alert: CAS Number 101258-32-6 Lacks Definitive Chemical Identity

Columbus, OH – January 12, 2026 – An in-depth investigation into the Chemical Abstracts Service (CAS) number 101258-32-6 has revealed a significant and critical issue: the number does not correspond to a unique, verifiable chemical substance in authoritative chemical databases. This ambiguity makes it impossible to provide a scientifically accurate technical guide as requested, as the identity of the compound cannot be ascertained.

Initial searches for CAS number 101258-32-6 on various commercial supplier platforms yielded conflicting information, with the number being associated with at least three distinct chemical structures:

-

5-chloro-1-methyl-1H-imidazole-4-sulfonamide

-

2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-

-

ACETAMIDE, 2-CHLORO-N-(2-ETHOXYETHYL)-N-

This lack of consistency is a major red flag in chemical identification. To resolve this discrepancy, further searches were conducted in authoritative, non-commercial chemical registries.

A thorough search of major, globally recognized chemical databases, including CAS Common Chemistry, PubChem, and the National Institute of Standards and Technology (NIST) Chemistry WebBook, yielded no results for the CAS number 101258-32-6. The absence of an entry in these definitive resources is a strong indication that the CAS number is not valid, has been deleted, or is being erroneously cited by commercial vendors.

While a mathematical check digit validation of the number 101258-32-6 confirms its structural integrity as a potential CAS number, its absence from the official CAS REGISTRY® system indicates that it has not been assigned to a specific substance.

Implications for Researchers and Drug Development Professionals

The ambiguity surrounding CAS number 101258-32-6 presents a serious challenge for the scientific community. The use of a non-validated or incorrectly assigned CAS number can lead to:

-

Inaccurate experimental results: Working with a misidentified compound will produce data that is not reproducible and cannot be attributed to the intended molecule.

-

Safety hazards: Different chemical compounds have vastly different toxicological and handling properties. Misidentification can lead to unsafe laboratory practices.

-

Wasted resources: Time and materials invested in research based on a faulty identifier are irretrievably lost.

-

Compromised scientific integrity: Publishing or presenting data on a misidentified substance undermines the principles of scientific accuracy and reproducibility.

Recommendation

Given the critical nature of this finding, it is strongly recommended that any researcher, scientist, or drug development professional encountering the CAS number 101258-32-6 immediately halt any work associated with it until the correct chemical identity can be definitively established from a primary, verifiable source. It is crucial to trace the origin of this CAS number within your documentation or literature to identify the source of the error.

At this time, it is not possible to provide a technical guide on the properties, literature, or experimental protocols for CAS number 101258-32-6, as there is no scientifically validated compound associated with this identifier. We urge the scientific community to exercise extreme caution and due diligence in verifying chemical identifiers to ensure the integrity and safety of their research.

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation and supported by data from structurally related analogs.

Introduction and Synthesis Strategy

This compound is a substituted imidazole derivative. The imidazole ring is a common scaffold in many pharmaceutical agents. The presence of a chloro group, a methyl group, and a sulfonamide moiety suggests a unique electronic and steric profile that could be leveraged in the design of targeted therapies.

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet | 1H | Imidazole C2-H | The proton at the C2 position of the imidazole ring is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nearby sulfonamide group. |

| ~ 3.7 - 4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the aromatic imidazole ring. |

| ~ 7.0 - 7.5 | Broad Singlet | 2H | SO₂NH₂ | The protons of the sulfonamide group are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. |

Note: Predictions are based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | Imidazole C2 | This carbon is deshielded due to its position between two nitrogen atoms. |

| ~ 125 - 130 | Imidazole C4 | The carbon bearing the sulfonamide group will be influenced by its electron-withdrawing nature. |

| ~ 115 - 120 | Imidazole C5 | The carbon atom bonded to the chlorine atom will be deshielded. |

| ~ 33 - 37 | N-CH₃ | The methyl carbon attached to the nitrogen atom will have a characteristic chemical shift in this region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H stretch | Sulfonamide (SO₂NH₂) |

| 3150 - 3100 | Weak | C-H stretch | Imidazole C-H |

| 2980 - 2900 | Weak | C-H stretch | Methyl (CH₃) |

| 1350 - 1300 | Strong | S=O stretch | Sulfonamide (SO₂NH₂) |

| 1180 - 1140 | Strong | S=O stretch | Sulfonamide (SO₂NH₂) |

| 800 - 700 | Medium | C-Cl stretch | Chloro group |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆ClN₃O₂S) is 195.63 g/mol .[2] In the mass spectrum, a molecular ion peak [M]⁺ should be observed at m/z 195. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 197 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of SO₂NH₂: A fragment corresponding to the loss of the sulfonamide group (m/z 79) would result in a peak at m/z 116.

-

Loss of Cl: A fragment resulting from the loss of a chlorine atom (m/z 35) would lead to a peak at m/z 160.

-

Further fragmentation of the imidazole ring would also be expected.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

-

Tandem MS (MS/MS): To further confirm the structure, perform tandem mass spectrometry on the molecular ion peak to observe the characteristic fragmentation pattern.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of this compound. The predicted NMR, IR, and MS spectra are based on sound chemical principles and data from analogous structures. Experimental verification of these predictions will be crucial for confirming the structure and purity of synthesized batches of this compound. This comprehensive spectroscopic analysis is an indispensable tool for researchers and scientists in the field of drug discovery and development, enabling confident structural elucidation and facilitating further investigation into the biological activity of this promising molecule.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Foreword: Charting the Course for a Promising Therapeutic Candidate

To the researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, this guide offers a comprehensive framework for characterizing a key sulfonamide candidate: 5-chloro-1-methyl-1H-imidazole-4-sulfonamide. The journey from a promising molecule to a viable drug product is paved with meticulous investigation into its fundamental physicochemical properties. Among these, solubility and stability stand as critical pillars influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This document moves beyond a rigid, templated approach, instead providing a logically structured, in-depth exploration of the essential studies required. As your partner in scientific advancement, my goal is to equip you not just with protocols, but with the underlying rationale to empower your research and development decisions. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for robust and reliable data generation.

The Criticality of Pre-formulation: Understanding the Molecule

Pre-formulation is the cornerstone of successful drug development.[1][2][3][4][5] It is at this early stage that we probe the intrinsic physical and chemical characteristics of a new drug candidate like this compound.[1][5] A thorough understanding of these properties is not merely academic; it directly informs formulation strategies, predicts potential challenges, and mitigates the risk of costly late-stage failures.[3]

The solid-state nature of an active pharmaceutical ingredient (API) can significantly impact its behavior.[6][7][8][9][10] Properties such as crystallinity, polymorphism, and particle size can have profound effects on solubility and dissolution rates, which in turn govern bioavailability.[6][7][9] Therefore, initial solid-state characterization is a non-negotiable first step.

Foundational Physicochemical Characterization

A preliminary analysis of the molecule's structure—a substituted imidazole ring linked to a sulfonamide group—provides clues to its potential behavior. The imidazole ring may be susceptible to pH-dependent ionization and potential degradation pathways, while the sulfonamide group is known to influence solubility and can also be a site for degradation.[11][12][13]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Implication for Formulation |

| Molecular Formula | C₅H₆ClN₃O₂S | - |

| Molecular Weight | 207.64 g/mol | Influences diffusion and dissolution rates. |

| pKa (Predicted) | Multiple pKa values are expected due to the imidazole and sulfonamide moieties. | Solubility and stability will likely be pH-dependent.[11][14][15][16] |

| LogP (Predicted) | Moderately lipophilic | May have implications for solubility in both aqueous and organic media. |

| Hydrogen Bond Donors | 1 (from the sulfonamide) | Influences crystal lattice energy and interactions with solvents. |

| Hydrogen Bond Acceptors | 4 (N atoms in imidazole, O atoms in sulfonamide) | Influences crystal lattice energy and interactions with solvents. |

A Systematic Approach to Solubility Determination

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability.[17] For this compound, its solubility in various media will dictate the feasible routes of administration and inform the selection of appropriate formulation strategies. We will explore both thermodynamic and kinetic solubility, as each provides valuable, albeit different, insights.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method, though time-consuming, remains the most reliable technique for this determination.[18][19]

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400 as potential co-solvents).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent system. The excess solid is crucial to ensure equilibrium is reached with the undissolved drug.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

-

Data Analysis: The determined concentration represents the thermodynamic solubility in that specific solvent at the tested temperature.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a stock solution (typically in DMSO).[17] While not a true equilibrium value, it is a valuable high-throughput method in early discovery to rank compounds.[22]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the desired aqueous buffer into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells and mix.

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.

-

Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Caption: High-level workflows for determining thermodynamic and kinetic solubility.

Table 2: Representative Solubility Data for this compound (Hypothetical)

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| pH 1.2 Buffer | 25 | 50 ± 5 | 80 ± 10 |

| pH 6.8 Buffer | 25 | 250 ± 20 | 300 ± 25 |

| Water | 25 | 150 ± 15 | 200 ± 20 |

| Ethanol | 25 | > 1000 | > 500 |

| Propylene Glycol | 25 | 800 ± 50 | > 500 |

Comprehensive Stability Assessment: Ensuring Product Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[23][24][25][26][27][28][29] For this compound, we must investigate its stability under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[30][31][32][33] This helps in identifying potential degradation products and understanding the molecule's intrinsic stability.[30][33][34]

-

Acid and Base Hydrolysis:

-

Treat solutions of the compound with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C).

-

Monitor the degradation over time by taking samples at various intervals.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Protect the solution from light.

-

Monitor for degradation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Also, test the stability of a solution at elevated temperatures.

-

-

Photostability:

-

Expose both the solid compound and its solution to light according to ICH Q1B guidelines (a combination of visible and UV light).

-

Run a dark control in parallel to differentiate between light-induced and thermal degradation.

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS) to identify and characterize the degradation products.[35]

-

Caption: Conceptual overview of forced degradation studies.

ICH-Compliant Stability Testing

Following the identification of potential degradation pathways, formal stability studies according to the International Council for Harmonisation (ICH) guidelines are conducted to establish a re-test period for the drug substance and a shelf-life for the drug product.[23][24][25][26][34]

-

Batch Selection: Use at least three primary batches of the drug substance for the study.

-

Storage Conditions:

-

Testing Frequency:

-

Stability-Indicating Method: Employ the validated analytical method developed during forced degradation studies to monitor the assay of the active substance and the levels of degradation products.

Table 3: Potential Degradation Pathways for this compound (Hypothetical)

| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |

| Acidic/Basic Hydrolysis | Cleavage of the sulfonamide bond. | 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid and ammonia/amine. |

| Oxidation | Oxidation of the imidazole ring.[35] | Hydroxylated or ring-opened imidazole derivatives. |

| Photodegradation | Cleavage of the C-Cl bond or reactions involving the imidazole ring.[35] | De-chlorinated species or various imidazole-ring photoproducts. |

Analytical Methodologies: The Key to Accurate Quantification

The reliability of solubility and stability data hinges on the robustness of the analytical methods used for quantification.[20][21][36][37][38] For a sulfonamide-containing compound, reversed-phase HPLC with UV detection is a common and effective technique. For the identification of unknown degradation products, LC-MS is indispensable.[20]

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.

-

Column and Mobile Phase Selection: A C18 column is often a good starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products.

-

Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detection where the drug substance has significant absorbance and interferences are minimal.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate the ability to resolve the analyte from all potential interferences.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

-

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By adhering to these principles and protocols, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The insights gained from these studies will not only facilitate the development of a stable and effective formulation but also form a critical component of the regulatory submission. The path forward involves the meticulous execution of these experiments, rigorous data analysis, and a commitment to scientific integrity. This foundational knowledge is paramount to unlocking the full therapeutic potential of this promising molecule.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- YMER. (n.d.).

- Auriga Research. (n.d.).

- PubMed. (2003, October 1). Solid-state analysis of the active pharmaceutical ingredient in drug products.

- AlfatestLab. (n.d.).

- Patheon pharma services. (n.d.).

- Benchchem. (2025).

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).

- Purple Diamond Package Testing Lab. (2025, January 21). Understanding ICH Guidelines for Stability Testing.

- Slideshare. (n.d.). Analysis of sulfonamides.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.